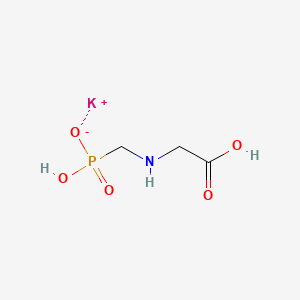
Glycine, N-(phosphonomethyl)-, potassium salt
Cat. No. B1324572
Key on ui cas rn:
39600-42-5
M. Wt: 207.16 g/mol
InChI Key: LIOPHZNMBKHGAV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US08455396B2
Procedure details


The procedure of Example 1 is followed using 519.30 g of glyphosate acid, 324.20 g of deionized water, and 224.60 g KOH pellets. The resulting potassium glyphosate concentrate (1068.10 g) has 44.0% acid equivalents. The final pH of the concentrate, measured as a 10% solution in deionized water, is 4.8.



Name
Potassium Glyphosate
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:5][CH2:6][P:7]([OH:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[OH-].[K+:12]>O>[CH2:1]([NH:5][CH2:6][P:7]([O-:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[K+:12] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
519.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)NCP(=O)(O)O
|
Step Two
|
Name
|
|
|
Quantity
|
224.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
324.2 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting potassium glyphosate concentrate (1068.10 g)
|
Outcomes


Product
|
Name
|
Potassium Glyphosate
|
|
Type
|
|
|
Smiles
|
C(C(=O)O)NCP(=O)(O)[O-].[K+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
